molecular formula C7H6ClF3N2 B13985720 (5-Chloro-2-(trifluoromethyl)pyridin-4-YL)methanamine

(5-Chloro-2-(trifluoromethyl)pyridin-4-YL)methanamine

Cat. No.: B13985720
M. Wt: 210.58 g/mol
InChI Key: ITVHGFZXDGTVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-2-(trifluoromethyl)pyridin-4-YL)methanamine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chloro group at the 5-position, a trifluoromethyl group at the 2-position, and a methanamine group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-(trifluoromethyl)pyridin-4-YL)methanamine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methanamine. The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-(trifluoromethyl)pyridin-4-YL)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound .

Scientific Research Applications

(5-Chloro-2-(trifluoromethyl)pyridin-4-YL)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of various industrial products and processes.

Mechanism of Action

The mechanism of action of (5-Chloro-2-(trifluoromethyl)pyridin-4-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-2-(trifluoromethyl)pyridin-4-YL)methanamine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

[5-chloro-2-(trifluoromethyl)pyridin-4-yl]methanamine

InChI

InChI=1S/C7H6ClF3N2/c8-5-3-13-6(7(9,10)11)1-4(5)2-12/h1,3H,2,12H2

InChI Key

ITVHGFZXDGTVEL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Cl)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.